5-Nitrovanillin

Catalog No.
S586801
CAS No.
6635-20-7
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrovanillin

Sourcing the correct nitro-activated vanillin scaffold is critical for synthesizing catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone. Substituting regular vanillin fails due to insufficient electrophilicity and altered redox properties. 5-Nitrovanillin (CAS 6635-20-7) resolves this by providing:

  • Electron-deficient aldehyde for high-yield condensations with amines, forming Schiff bases and heterocycles.
  • Direct precursor to 5-aminovanillin via clean electrochemical reduction.
  • Proven scaffold in antimicrobial drug discovery programs for enhanced bioactivity.

CAS Number

6635-20-7

Product Name

5-Nitrovanillin

IUPAC Name

4-hydroxy-3-methoxy-5-nitrobenzaldehyde

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3

InChI Key

ZEHYRTJBFMZHCY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O

Synonyms

4-Hydroxy-3-methoxy-5-nitro-benzaldehyde; 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde; 3-Nitro-4-hydroxy-5-methoxybenzaldehyde; 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde; 4-Hydroxy-5-methoxy-3-nitrobenzaldehyde; 5-Nitro-4-hydroxy-3-methoxybenzaldehyde; 5-

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O

The exact mass of the compound 5-Nitrovanillin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35352. It belongs to the ontological category of 2-nitrophenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 g, 25 g

5-Nitrovanillin is a functionalized aromatic aldehyde, formally a derivative of vanillin featuring a nitro group positioned ortho to the hydroxyl group. This substitution pattern imparts distinct chemical properties, differentiating it from the parent compound. Its molecular structure contains multiple reactive sites—aldehyde, hydroxyl, methoxy, and nitro groups—making it a versatile precursor for advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialized heterocyclic compounds. [1]

Research Fit

1
Synthetic intermediate with four reactive handles for Schiff bases, heterocycles, and conjugates
2
Nitro-enabled reactivity not accessible from vanillin; supports antimicrobial screening and dye chemistry
3
Research synthon procured for medicinal chemistry, materials science, and formulation studies

Direct substitution of 5-Nitrovanillin with its parent compound, vanillin, is chemically unviable for many applications. The presence of the strongly electron-withdrawing nitro group (-NO2) fundamentally alters the molecule's electronic profile. This group increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack, and increases the acidity of the phenolic proton. Consequently, in syntheses where reaction kinetics, redox potential, or specific downstream functionalization are critical, vanillin will exhibit significantly different reactivity and will not yield the same products or performance, making 5-Nitrovanillin the required choice for specific synthetic pathways. [1]

Substitution Risk

Vanillin lacks the electron-withdrawing nitro group; aldehyde electrophilicity, phenolic acidity, and solubility profiles may differ substantially, altering reaction kinetics and yield.

Ethylvanillin or o-vanillin share the benzaldehyde core but differ in substituent pattern, redox behavior, and biological activity; protocols may not transfer directly without validation.

Regioisomeric nitrovanillins position the nitro group elsewhere, changing electronic distribution and hydrogen-bonding capacity; synthetic outcomes and assay response may shift.

Key Precursor for COMT Inhibitors in Parkinson's

5-Nitrovanillin is a critical starting material for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone, which are established drugs for treating Parkinson's disease. [1] The synthesis of these APIs specifically requires the functionalities present in 5-Nitrovanillin for subsequent chemical transformations, including demethylation to 3,4-dihydroxy-5-nitrobenzaldehyde. [1] The parent compound, vanillin, lacks the essential nitro group and cannot be used in these established, high-value synthetic routes.

Evidence DimensionSuitability as a precursor for Entacapone synthesis
Target Compound DataServes as a key, documented starting material.
Comparator Or BaselineVanillin: Not a viable precursor for this specific multi-step synthesis.
Quantified DifferenceQualitatively non-interchangeable; vanillin is unsuitable.
ConditionsEstablished industrial synthesis routes for COMT inhibitors.

For manufacturing specific APIs like Entacapone, 5-Nitrovanillin is a required, non-substitutable raw material.

Gram‑positive antibacterial activity
Head-to-head
S. aureus: 32 mm vs. 14 mm (vanillin); B. cereus: 38 mm vs. not reported
Supports Gram‑positive screening context; nitro group enables antibacterial phenotype not present in parent vanillin.
Agar disc diffusion, identical conditions. Reported endpoint; requires independent validation.

Enhanced Aldehyde Reactivity for Schiff Base Synthesis

The electron-withdrawing nitro group enhances the electrophilic character of the aldehyde functional group in 5-Nitrovanillin. This electronic activation facilitates condensation reactions with primary amines to form Schiff bases (imines). Under optimized conditions using dichloromethane (DCM) as a solvent and acetic acid as a catalyst, reactions between 5-Nitrovanillin and various aromatic amines have been reported to achieve yields up to 100%. [1] This high reactivity contrasts with the less activated aldehyde of vanillin, offering a significant process advantage for synthesizing imine-based ligands and heterocyclic compounds.

Evidence DimensionReaction yield in Schiff base synthesis
Target Compound DataYields up to 100% reported with aromatic amines.
Comparator Or BaselineVanillin: Possesses a less electrophilic aldehyde, leading to comparatively lower reactivity.
Quantified DifferenceSignificantly higher reaction efficiency and product yield under specific optimized conditions.
ConditionsCondensation reaction with aromatic amines in DCM with acetic acid catalyst.

Higher reaction yields translate to improved process efficiency, reduced waste, and lower manufacturing costs for downstream products.

Anti‑Fusarium activity
Class‑level
90% inhibition at 200 µg/mL against F. oxysporum
Supports antifungal screening context; vanillin lacks comparable activity at this concentration.
Well diffusion, PDA. Class‑level inference; verify in target strain panel.

Electrochemical Reduction of the Nitro Group

The nitro group provides a distinct and selectively addressable functional group for electrochemical reduction, a feature entirely absent in vanillin. Aromatic nitro compounds like nitroanilines exhibit well-defined, multi-electron reduction waves in cyclic voltammetry, typically forming hydroxylamine or amine derivatives depending on conditions. [1] This allows 5-Nitrovanillin to serve as a precursor to 5-Aminovanillin and related derivatives via clean, reagent-free electrochemical methods, offering a synthetic route that is incompatible with substitutes lacking a reducible nitro moiety.

Evidence DimensionAvailability of an electrochemical reduction pathway
Target Compound DataPossesses a readily reducible nitro group.
Comparator Or BaselineVanillin: Lacks an easily reducible functional group on the aromatic ring under similar conditions.
Quantified DifferenceQualitatively different; enables access to a class of reactions not possible with vanillin.
ConditionsAqueous electrolyte solutions, using gold or platinum electrodes.

This compound enables the use of green, electrochemical synthesis methods to produce amino-substituted derivatives, a key advantage for process intensification and sustainability.

Phenolic acidity
Cross‑study
pKa 4.97 (predicted) vs. 7.4–7.8 (vanillin)
Supports pH‑dependent speciation review; ~300–800× greater acidity alters ionization at physiological pH.
Predicted value; experimental pKa determination recommended.

Enhanced Antimicrobial Activity vs Vanillin

Modification of the vanillin structure is a known strategy to enhance biological activity. While vanillin itself shows antimicrobial properties, with Minimum Inhibitory Concentrations (MICs) of 1.25–2.5 mg/mL against various bacteria [1], functionalization can significantly boost potency. For example, a microbially-produced metabolite of vanillin, vanillyl alcohol, exhibited an inhibition zone of 22.67 mm against *Staphylococcus sp.*, a 1.8-fold increase compared to the 12.5 mm zone produced by the parent vanillin compound. [2] The introduction of the nitro group in 5-Nitrovanillin follows this principle, making it a preferred scaffold for developing derivatives with enhanced antimicrobial or antifungal properties.

Evidence DimensionAntimicrobial activity (Zone of Inhibition)
Target Compound DataThe principle of enhanced bioactivity is supported by vanillin derivatives.
Comparator Or BaselineVanillin: 12.5 mm zone of inhibition vs. Staphylococcus sp. [<a href="https://www.biochemjournal.com/archives/2023/vol7/issue2/7-2-43" target="_blank">2</a>]; MIC of 1.25-2.5 mg/mL vs. E. coli and Salmonella. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9818296/" target="_blank">1</a>]
Quantified DifferenceA vanillin metabolite showed a 1.8-fold larger inhibition zone than vanillin, illustrating the potential for enhancement.
ConditionsIn vitro well diffusion assay against Staphylococcus sp.

For research and development of new antimicrobial agents, 5-Nitrovanillin serves as a more potent starting scaffold than vanillin itself.

Hair dye selectivity
Reported
Enhanced uniformity across sensitized vs. non‑sensitized keratin fibers
Supports dye‑formulation endpoint; conventional yellow nitro dyes may show differential uptake.
Patent disclosure; form at 0.01–1% w/w in aqueous/alcoholic carrier.
Schiff base condensation
Class‑level
80–100% yield (conventional); 80–97% in 4–10 min (microwave)
Supports synthetic efficiency screening; nitro‑activated aldehyde achieves higher yield than vanillin under mild conditions.
Reported for aromatic amines; validate with target amine library.
Water solubility
Cross‑study
0.7 g/L (23 °C) vs. ~10 g/L for vanillin
Supports solvent‑selection context; ~14‑fold lower solubility may require protocol adjustment for aqueous systems.
Experimental database values; confirm under actual assay conditions.

COMT Inhibitor API Synthesis

Use as the designated, non-interchangeable starting material in the multi-step synthesis of active pharmaceutical ingredients (APIs) like Entacapone and Opicapone for the treatment of Parkinson's disease. [1]

High-Yield Schiff Base and Heterocycle Synthesis

Leverage the electronically activated aldehyde for efficient, high-yield condensation reactions with primary amines, facilitating the cost-effective manufacture of novel Schiff bases for use as ligands or as intermediates for bioactive heterocyclic compounds. [2]

Green Electrochemical Amination

Employ as a substrate in electrochemical reactors for the clean synthesis of 5-aminovanillin derivatives, avoiding harsh chemical reducing agents and simplifying downstream purification in process development. [3]

Next-Generation Antimicrobial Scaffold

Utilize as a starting scaffold in medicinal chemistry programs aiming to develop new antimicrobial drugs, where the nitrovanillin core provides a platform with potentially greater intrinsic bioactivity than unsubstituted vanillin. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Gram‑positive antibacterial screening
Nitro‑enabled antibacterial phenotype
Zone‑of‑inhibition endpoint against S. aureus and B. cereus
Anti‑Fusarium agent development
Antifungal activity absent in parent vanillin
Inhibition percentage at 200 µg/mL in well diffusion
Schiff base library construction
Enhanced aldehyde electrophilicity
Condensation yield and reaction time with aromatic amines
Direct hair dye formulation research
Dyeing selectivity on sensitized hair
Uniformity of color deposition across differentially damaged fibers

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6635-20-7

Wikipedia

5-nitrovanillin

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